molecular formula C9H11F2N3O4 B2576364 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid CAS No. 1946822-76-9

3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid

Cat. No.: B2576364
CAS No.: 1946822-76-9
M. Wt: 263.201
InChI Key: LVFXPMFDXJXHGD-UHFFFAOYSA-N
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Description

3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid is a synthetic organic compound characterized by its unique structural features, including a difluoromethyl group, a nitropyrazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, which may involve the use of difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl iodide.

    Nitration: The nitration of the pyrazole ring is typically carried out using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives, which can further participate in various chemical transformations.

    Reduction: The nitro group can be reduced using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of difluoromethyl and nitro groups on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and specificity, while the nitro group can participate in redox reactions, affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-[5-(Trifluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    3-[5-(Methyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid: Lacks the fluorine atoms, which can significantly alter its chemical properties and biological activity.

Uniqueness

The presence of the difluoromethyl group in 3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid imparts unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[5-(difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O4/c1-4(9(15)16)3-13-7(8(10)11)6(14(17)18)5(2)12-13/h4,8H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFXPMFDXJXHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(F)F)CC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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